molecular formula C15H15BrO4S B4941819 2,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate

2,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate

Cat. No. B4941819
M. Wt: 371.2 g/mol
InChI Key: UBLINSSYEMLHSK-UHFFFAOYSA-N
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Description

The compound “2,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate” is an organic compound that contains a benzenesulfonate group, a bromine atom, and a methoxy group. These functional groups suggest that this compound might have interesting chemical properties and could be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the functional groups on the benzene rings. The presence of the bromine and methoxy groups on the benzene ring could potentially influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including nucleophilic aromatic substitution reactions or electrophilic aromatic substitution reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to compounds without a halogen .

Scientific Research Applications

Preparation of Enantiomeric Bromolactones

“2,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate” is used in the synthesis of enantiomeric bromolactones. These compounds are synthesized from corresponding enantiomeric (E)-3-(2′,5′-dimethylphenyl)hex-4-enoic acids by kinetically controlled bromolactonization with N-bromosuccinimide (NBS). The synthesized compounds exhibited significant antiproliferative activity towards several canine cancer cell lines and one human cancer line .

α-Glucosidase Inhibitory Activities

This compound has been evaluated for its in vitro α-glucosidase inhibitory activities. Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50 = 12.4–103.2 μM. The inhibitory results were compared with the standard drug acarbose (IC50 = 38.25 ± 0.12 μM). Some compounds were found to be more active than the standard .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, if it’s used as a reagent in a chemical reaction, its mechanism of action would be determined by the specific reaction conditions and the other reactants present .

Safety and Hazards

As with any chemical compound, handling “2,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other organic compounds, or in various industrial applications .

properties

IUPAC Name

(2,5-dimethylphenyl) 5-bromo-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO4S/c1-10-4-5-11(2)14(8-10)20-21(17,18)15-9-12(16)6-7-13(15)19-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLINSSYEMLHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylphenyl 5-bromo-2-methoxybenzenesulfonate

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